1,4-Butanediol diacrylate

Catalog No.
S8085903
CAS No.
52277-33-5
M.F
C10H14O4
M. Wt
198.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Butanediol diacrylate

CAS Number

52277-33-5

Product Name

1,4-Butanediol diacrylate

IUPAC Name

4-prop-2-enoyloxybutyl prop-2-enoate

Molecular Formula

C10H14O4

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C10H14O4/c1-3-9(11)13-7-5-6-8-14-10(12)4-2/h3-4H,1-2,5-8H2

InChI Key

JHWGFJBTMHEZME-UHFFFAOYSA-N

SMILES

C=CC(=O)OCCCCOC(=O)C=C

Canonical SMILES

C=CC(=O)OCCCCOC(=O)C=C

Here are some areas of scientific research where 1,4-BDDA is employed:

  • Polymer Synthesis

    1,4-BDDA acts as a crosslinking agent in the synthesis of polymers. When added to a monomer solution, it co-polymerizes during the reaction, creating a tightly linked polymer network. This crosslinking can influence the final properties of the polymer, such as strength, rigidity, and thermal stability [Source: European Chemicals Agency, ""].

  • Biomedical Applications

    Researchers have explored the use of 1,4-BDDA in developing hydrogels for various biomedical applications. Hydrogels are three-dimensional networks that can absorb large amounts of water. By incorporating 1,4-BDDA into hydrogels, scientists can control the crosslinking density and thus influence factors like mechanical properties, degradation rate, and cell adhesion [Source: National Institutes of Health, ""].

  • Dental Materials

    Due to its ability to form strong and durable bonds, 1,4-BDDA is sometimes used in dental materials like composites and adhesives. The crosslinking properties of 1,4-BDDA contribute to the strength and adhesion of these materials [Source: ScienceDirect, ""].

1,4-Butanediol diacrylate is an organic compound with the molecular formula C10_{10}H14_{14}O4_{4}. It is a clear, colorless liquid that functions primarily as a multifunctional crosslinking agent in various industrial applications. This compound is known for its ability to undergo polymerization, making it valuable in the production of coatings, adhesives, and inks. Its structure consists of two acrylate groups attached to a butanediol backbone, which enhances its reactivity and utility in forming durable materials .

, primarily through its acrylate functional groups. Key reactions include:

  • Polymerization: It readily undergoes free radical polymerization when exposed to heat or ultraviolet light, leading to crosslinked networks. This property is utilized in producing thermosetting plastics and coatings.
  • Esterification: The compound can react with alcohols to form esters, further modifying its properties for specific applications.
  • Michael Addition: It can participate in Michael addition reactions, where nucleophiles add to the double bonds of the acrylate groups, expanding its functionality .

1,4-Butanediol diacrylate has been noted for its potential biological effects. It can cause skin sensitization and allergic reactions upon contact. Inhalation exposure may lead to respiratory issues and asthma-like symptoms. Long-term exposure could result in cumulative health effects affecting various organs or biochemical systems. The compound has been classified as a hazardous substance due to these potential health risks .

The synthesis of 1,4-butanediol diacrylate typically involves the esterification of 1,4-butanediol with acrylic acid or its derivatives. Common methods include:

  • Direct Esterification: Reacting 1,4-butanediol with acrylic acid in the presence of a catalyst under controlled temperature conditions.
  • Transesterification: Using an acrylate ester and 1,4-butanediol to produce 1,4-butanediol diacrylate through transesterification reactions.

These methods allow for the production of high-purity 1,4-butanediol diacrylate suitable for industrial applications .

1,4-Butanediol diacrylate is utilized across various industries due to its versatile properties:

  • Coatings: Employed as a crosslinker in paints and coatings to enhance durability and chemical resistance.
  • Adhesives: Used in formulating strong adhesives that require rapid curing.
  • Inks: Integral in the production of printing inks where quick drying times are essential.
  • Textile Products: Applied in textile finishes and treatments to improve fabric performance .

Research on interaction studies involving 1,4-butanediol diacrylate has highlighted its potential for causing contact allergies and sensitization. Studies indicate that individuals exposed to this compound may develop skin reactions due to immune responses triggered by repeated exposure. Additionally, inhalation studies suggest that it may lead to reactive airways dysfunction syndrome (RADS) following high-level exposure .

Several compounds share structural similarities with 1,4-butanediol diacrylate. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1,4-Butanediol dimethacrylateC12_{12}H18_{18}O4_{4}Contains methacrylate groups; used similarly as a crosslinker.
Ethylene glycol dimethacrylateC10_{10}H14_{14}O4_{4}Commonly used in dental applications; features similar polymerization behavior.
Trimethylolpropane triacrylateC15_{15}H18_{18}O6_{6}A multifunctional acrylate; provides enhanced crosslinking capabilities compared to 1,4-butanediol diacrylate.

Uniqueness of 1,4-Butanediol Diacrylate

1,4-Butanediol diacrylate stands out due to its specific balance of viscosity and reactivity. Its ability to form strong crosslinked networks while maintaining low viscosity makes it particularly advantageous for applications requiring rapid curing times without compromising material strength .

Physical Description

Liquid

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Exact Mass

198.08920892 g/mol

Monoisotopic Mass

198.08920892 g/mol

Heavy Atom Count

14

UNII

53P6JR1A3R

Related CAS

25067-24-7
110911-62-1
52277-33-5

General Manufacturing Information

Adhesive Manufacturing
Paint and Coating Manufacturing
2-Propenoic acid, 1,1'-(1,4-butanediyl) ester: ACTIVE
2-Propenoic acid, diester with butanediol: INACTIVE
Poly(oxy-1,4-butanediyl), .alpha.-(1-oxo-2-propen-1-yl)-.omega.-[(1-oxo-2-propen-1-yl)oxy]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-11-23
Si and Chen. Cyclic-acyclic monomers metathesis polymerization (CAMMP) for the synthesis of degradable thermosets, thermoplastics and elastomers. Nature Synthesis, DOI: 10.1038/s44160-022-00163-9, published online 29 September 2022

Explore Compound Types